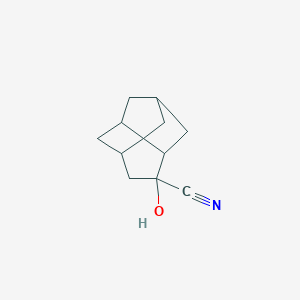
7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile is a complex organic compound characterized by its unique bridged-ring structure. This compound is part of the indene family, known for its diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclohexanone derivative, the compound can be synthesized through a series of reactions involving nitrile formation and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its unique structure allows it to fit into specific binding sites, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Methano-1H-indene, octahydro-: Shares a similar bridged-ring structure but lacks the hydroxyl and nitrile groups.
4,7-Methano-1H-indene, octahydro-: Another related compound with a different arrangement of the bridged-ring system.
Uniqueness
7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61775-53-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-hydroxytricyclo[4.3.1.03,8]decane-4-carbonitrile |
InChI |
InChI=1S/C11H15NO/c12-6-11(13)5-8-1-7-2-9(3-8)10(11)4-7/h7-10,13H,1-5H2 |
InChI Key |
DQMKJZKUSCLVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















